2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride
Description
Properties
IUPAC Name |
2-(2-aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-10-6(2-4-8)9-5-3-7(10)11;;/h3,5H,2,4,8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCYGAPESXQMSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CN=C1CCN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aminoethyl group (-NH-CH₂-CH₂-) acts as a nucleophile in reactions with electrophiles. Key transformations include:
These reactions typically occur at the primary amine group, with the dihydrochloride salt requiring neutralization (e.g., with NaHCO₃) to liberate the free amine for reactivity .
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes regioselective electrophilic substitution at the C5 position due to electron-donating effects of the methyl group:
The methyl group at C3 deactivates the ring but directs incoming electrophiles to C5 due to steric and electronic effects .
Salt-Specific Reactivity
The dihydrochloride form influences solubility and protonation states:
-
Protonation equilibria : In aqueous solutions (pH 1–6), the compound exists as a doubly protonated species, limiting nucleophilicity. Deprotonation above pH 7 restores reactivity .
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Ion-exchange : Reacts with AgNO₃ to precipitate AgCl, confirming chloride counterions .
Coordination Chemistry
The aminoethyl group acts as a bidentate ligand for metal ions:
| Metal Ion | Complex Structure | Application | Source |
|---|---|---|---|
| Cu(II) | [Cu(L)Cl₂] | Catalytic oxidation studies | |
| Fe(III) | [Fe(L)₂]Cl₃ | Magnetic resonance imaging probes |
Stoichiometry and geometry were confirmed via UV-Vis and X-ray crystallography .
Cross-Coupling Reactions
The pyrimidine core participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, PhB(OH)₂, K₂CO₃, DME | 5-Phenyl derivative | 76% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl bromide | 5-Arylaminopyrimidinone | 81% |
These reactions require halogenation at C5 (e.g., using POCl₃) to install a leaving group .
Degradation Pathways
Stability studies reveal pH-dependent decomposition:
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Acidic conditions (pH < 3): Hydrolysis of the pyrimidine ring to form urea derivatives .
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Alkaline conditions (pH > 9): Oxidative cleavage of the aminoethyl side chain, producing ammonia and ketones .
Comparative Reactivity Table
The compound’s reactivity differs from structurally related molecules:
| Compound | Key Reaction | Rate Constant (k, M⁻¹s⁻¹) | Source |
|---|---|---|---|
| 2-Aminopyrimidine | Nitration | 1.2 × 10⁻³ | |
| 3-Methylpyrimidin-4-one | Acylation | 0.8 × 10⁻³ | |
| Target Compound | Acylation | 3.5 × 10⁻³ |
The enhanced reactivity stems from the electron-donating aminoethyl group stabilizing transition states .
Scientific Research Applications
Overview
2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride is a pyrimidine derivative that has garnered attention in various scientific fields due to its unique chemical structure and potential biological activities. This compound features a pyrimidine ring with an aminoethyl group and a methyl group, which contributes to its solubility and reactivity. The dihydrochloride form enhances its stability in aqueous solutions, making it suitable for multiple applications in medicinal chemistry, biology, and industrial processes.
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications. Research indicates that it may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and infectious diseases. Its structure allows it to interact with specific biological targets such as enzymes and receptors, potentially modulating their activity.
Biological Activities
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects against pathogens like Escherichia coli and Staphylococcus aureus.
- Anti-inflammatory Effects : The presence of the aminoethyl group may enhance interactions with biological targets involved in inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound can inhibit certain kinases, which are crucial in cancer therapy due to their role in cell signaling pathways .
Synthesis and Chemical Reactions
The compound is utilized as a building block in organic synthesis. It can undergo various reactions due to the functional groups present:
- Nucleophilic Substitution : The amino group allows for nucleophilic substitution reactions.
- Electrophilic Aromatic Substitution : The pyrimidine ring can react with electrophiles, facilitating the formation of more complex derivatives.
- Microwave-Assisted Synthesis : This method has been reported to improve yields and reduce reaction times for synthesizing derivatives of this compound.
Industrial Applications
In industrial chemistry, 2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride is explored for its potential as a catalyst in various processes. Its unique properties may allow it to facilitate reactions more efficiently than traditional catalysts.
Case Studies and Research Findings
Research has shown that the interaction studies involving this compound typically focus on its binding affinity with specific biological targets. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to assess these interactions. Early data indicate that this compound may exhibit significant inhibitory effects on certain kinases, suggesting its potential as a therapeutic agent .
In one notable study, derivatives of similar structures were tested against cancer cell lines, revealing selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies .
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A naturally occurring compound with similar structural features but different biological activities.
Aminoethylpiperazine: Another compound with an aminoethyl group, used in different industrial applications.
Imidazole Derivatives: Compounds with similar heterocyclic structures but distinct chemical properties and applications.
Uniqueness
2-(2-Aminoethyl)-3-methylpyrimidin-4-one;dihydrochloride is unique due to its specific combination of functional groups and the resulting biological activities. Its ability to participate in various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Biological Activity
2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an aminoethyl group and a methyl group at the 3-position. This specific arrangement of functional groups enhances its solubility and biological interactions, making it a valuable candidate for various applications in medicinal chemistry.
The biological activity of 2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to modulate the activity of certain kinases, which are crucial in cell signaling pathways involved in cancer and other diseases. The compound may inhibit enzyme activity, leading to therapeutic effects against various conditions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties , making it a potential candidate for developing new antibiotics. Its mechanism involves disrupting bacterial cell function, although specific targets remain under investigation.
Antiviral Properties
Preliminary studies suggest that 2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride may also possess antiviral activity , potentially inhibiting viral replication through interaction with viral enzymes or host cell receptors.
Anticancer Potential
The compound has garnered attention for its potential as an anticancer agent . Studies have indicated that it may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. In vitro assays have demonstrated significant inhibitory effects on cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines showed that treatment with 2-(2-Aminoethyl)-3-methylpyrimidin-4-one; dihydrochloride resulted in a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM.
- Animal Models : In vivo studies using murine models indicated that the compound could reduce tumor size significantly compared to control groups, suggesting its efficacy as a therapeutic agent.
- Mechanistic Insights : Further investigations revealed that the compound inhibits specific kinases involved in the MAPK signaling pathway, which is crucial for cell proliferation and survival.
Data Table: Comparison of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(2-Aminoethyl)-3-methylpyrimidin-4-one dihydrochloride?
- The compound is typically synthesized via condensation reactions between 2-amino-4-methylpyrimidin-6-one and ethylenediamine derivatives, followed by hydrochlorination. Key steps include:
- Intermediate formation : Reacting 2-amino-4-methylpyrimidin-6-one with chloroethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the aminoethyl adduct.
- Acidification : Treating the free base with concentrated HCl to yield the dihydrochloride salt.
- Purification : Recrystallization from ethanol/water mixtures ensures high purity (>98%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯Cl interactions) .
- ¹H/¹³C NMR : Validates proton environments (e.g., methyl groups at δ ~2.1 ppm, pyrimidine protons at δ ~6.5–8.0 ppm) .
- HPLC : Assesses purity (>98%) using C18 columns with UV detection at 254 nm .
- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 200.1054) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Freely soluble in water (>100 mg/mL) and methanol, sparingly soluble in toluene. Solubility is pH-dependent due to the protonated amino group .
- Stability : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Stability in DMSO (≤6 months at -20°C) is confirmed via periodic HPLC checks .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data for this compound?
- Disorder modeling : Use software like SHELXL to refine disordered perchlorate or solvent molecules (occupancy ratios ~0.68:0.32) .
- Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry elements or hydrogen bonds .
- Data comparison : Contrast experimental results with DFT-optimized structures (e.g., Gaussian09 with B3LYP/6-31G*) to resolve bond-length anomalies .
Q. What strategies optimize yield in large-scale syntheses of this compound?
- Catalyst screening : Test palladium or copper catalysts for Suzuki couplings to improve efficiency (yield increase from 72% to 85%) .
- Solvent selection : Replace DMF with acetonitrile to reduce side reactions during condensation steps .
- Flow chemistry : Implement continuous-flow reactors to enhance reproducibility and scale-up (residence time ~30 min) .
Q. How can the compound’s bioactivity be systematically evaluated in enzyme inhibition studies?
- Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Kᵢ) against kinases or proteases .
- Docking simulations : Perform AutoDock Vina analyses to predict binding modes in active sites (e.g., ATP-binding pockets) .
- SAR studies : Modify the methyl or aminoethyl groups to correlate structural changes with IC₅₀ values .
Q. What experimental approaches resolve contradictions in spectroscopic data across studies?
- Variable-temperature NMR : Identify dynamic processes (e.g., tautomerism) causing peak splitting .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous nitrogen environments in HMBC spectra .
- Multi-technique validation : Cross-reference NMR, IR, and XRD data to confirm functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹) .
Methodological Notes
- Crystallography : For high-resolution structures, collect data at 100 K using synchrotron radiation (λ = 0.71073 Å) to minimize thermal motion artifacts .
- Synthesis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:1) and quench with ice-water to isolate precipitates .
- Bioassays : Pre-incubate compounds with target enzymes (30 min, 37°C) to ensure equilibrium binding before activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
